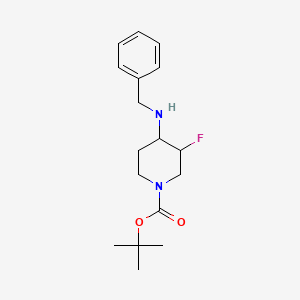

4-(苄氨基)-3-氟哌啶-1-甲酸叔丁酯

描述

The compound "Tert-butyl 4-(benzylamino)-3-fluoropiperidine-1-carboxylate" is a fluorinated piperidine derivative. Fluorinated compounds are of significant interest in various fields, including drug discovery, due to the unique properties imparted by the incorporation of fluorine atoms into molecules. While the specific compound is not directly synthesized or analyzed in the provided papers, related fluorinated piperidine derivatives and their synthesis methods are discussed, which can provide insights into the potential synthesis and properties of the target compound.

Synthesis Analysis

The synthesis of related fluorinated compounds involves the use of fluorinating agents, such as 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride (Fluolead, 1k), which is described as a stable and versatile agent for introducing fluorine into various functional groups . The synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, an intermediate for CCR2 antagonists, involves an iodolactamization step, which could be relevant for the synthesis of benzylamino fluorinated piperidines . Additionally, the synthesis of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate and its applications as a chiral auxiliary in dipeptide synthesis may provide insights into the stereochemistry of similar compounds .

Molecular Structure Analysis

The molecular structure of related compounds, such as tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, has been characterized using techniques like X-ray diffraction (XRD), which provides detailed information on the arrangement of atoms within the crystal lattice . This information is crucial for understanding the three-dimensional conformation of the molecule, which affects its reactivity and interaction with biological targets.

Chemical Reactions Analysis

The reactivity of fluorinated piperidine derivatives can be inferred from the reactions described for similar compounds. For instance, tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates undergo stereoselective Mitsunobu reactions, which could be relevant for the functionalization of the benzylamino group in the target compound . The synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an intermediate for anticancer drugs, involves nucleophilic substitution, oxidation, halogenation, and elimination reactions, which may be applicable to the synthesis and modification of the target compound .

Physical and Chemical Properties Analysis

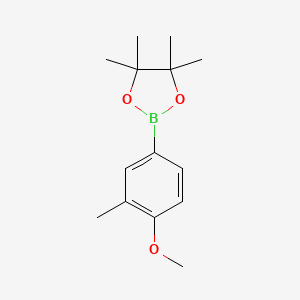

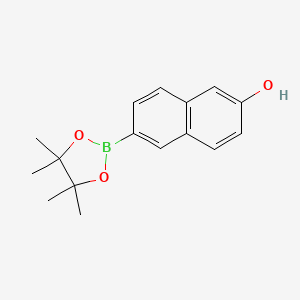

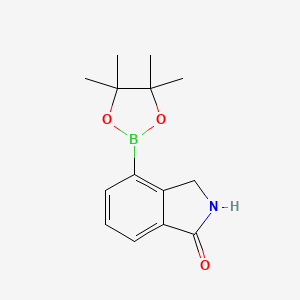

The physical and chemical properties of fluorinated piperidine derivatives are influenced by the presence of fluorine atoms and the overall molecular structure. For example, the synthesis and properties of ortho-linked polyamides based on bis(ether-carboxylic acid) or bis(ether amine) derived from 4-tert-butylcatechol indicate that the introduction of tert-butyl and fluorine groups can significantly affect solubility, thermal stability, and other material properties . The synthesis of tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an intermediate in biologically active compounds, also sheds light on the potential reactivity and utility of tert-butyl and fluorinated piperidine derivatives in medicinal chemistry .

科学研究应用

合成工艺和中间体

4-(苄氨基)-3-氟哌啶-1-甲酸叔丁酯及其衍生物是多种化合物合成中的关键中间体。例如,4-甲基-3-氧代哌啶-1-甲酸叔丁酯是生产新型蛋白酪氨酸激酶Jak3抑制剂CP-690550的关键中间体。该合成涉及一系列步骤,从4-甲基吡啶开始,包括SN2取代、硼氢化物还原、氧化和脱苄基化,以获得目标产物 (陈新志,2011)。

立体选择性合成

取代的叔丁基哌啶羧酸酯的立体选择性合成,包括叔丁基-3-烯丙基-4-羟基哌啶-1-羧酸酯,是通过与无水四氢呋喃中的L-选择性还原剂反应,然后进行三津野反应来实现的。此过程对于创建这些化合物的特定异构体至关重要 (V. Boev 等,2015)。

抗癌药物中间体

4-甲酰-3, 6-二氢吡啶-1(2H)-甲酸叔丁酯是小分子抗癌药物的重要中间体。已经建立了这种化合物的合成方法,其中涉及亲核取代、氧化、卤化和消除反应。该方法对于开发和优化抗肿瘤抑制剂具有重要意义 (张彬良等,2018)。

聚酰胺和聚合物合成

源自叔丁基邻苯二酚的化合物,如4-叔丁基-1,2-双(4-羧基苯氧基)苯,用于合成具有柔性主链醚键的聚酰胺。这些聚酰胺是非晶态的,易溶于极性溶剂,并形成透明、柔韧和坚韧的薄膜,突出了它们在聚合物化学中的用途 (S. Hsiao 等,2000)。

抗菌剂

一些叔丁基哌啶羧酸酯,如氟代-7-(环烷基氨基)-1,4-二氢-4-氧代-1,8-萘啶-3-羧酸,已被合成并测试其抗菌活性。由于其有效的体外和体内活性,此类化合物作为治疗剂显示出前景 (D. Bouzard 等,1992)。

对映选择性合成

对映选择性合成是另一项应用,正如合成的苄基(1S,2R,4R)-4-(叔丁氧羰基氨基)-2-(羟甲基)环己基氨基甲酸酯所示,该化合物是CCR2拮抗剂的重要中间体。该合成涉及关键的碘内酰胺化步骤 (C. Campbell 等,2009)。

新型手性助剂

作为手性助剂的2-氧代咪唑烷-4-羧酸酯对于动力学拆分和立体定向胺化至关重要,显示了其在合成对映体纯化合物的应用中 (H. Kubota 等,1994)。

属性

IUPAC Name |

tert-butyl 4-(benzylamino)-3-fluoropiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25FN2O2/c1-17(2,3)22-16(21)20-10-9-15(14(18)12-20)19-11-13-7-5-4-6-8-13/h4-8,14-15,19H,9-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXBLMDWEOQDVAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

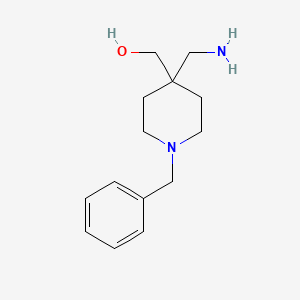

CC(C)(C)OC(=O)N1CCC(C(C1)F)NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10620612 | |

| Record name | tert-Butyl 4-(benzylamino)-3-fluoropiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10620612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-(benzylamino)-3-fluoropiperidine-1-carboxylate | |

CAS RN |

934536-09-1 | |

| Record name | tert-Butyl 4-(benzylamino)-3-fluoropiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10620612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B1323441.png)

![4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid](/img/structure/B1323455.png)